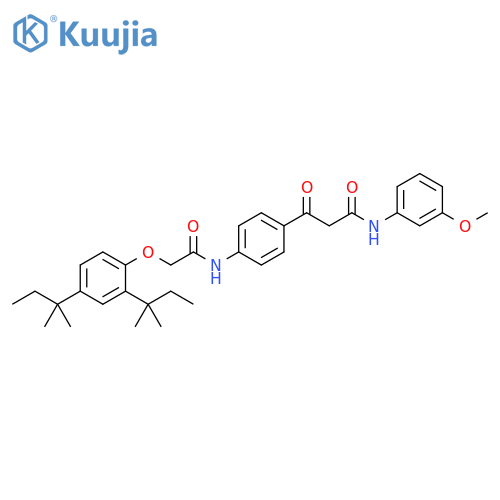

Cas no 313494-33-6 (3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide)

3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide 化学的及び物理的性質

名前と識別子

-

- 3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide

- 3-(4-(2-(2,4-di-tert-pentylphenoxy)acetamido)phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide

- Benzenepropanamide, 4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-(3-methoxyphenyl)-β-oxo-

- 3-[4-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]phenyl]-N-(3-methoxyphenyl)-3-oxopropanamide

- SR-01000389362-1

- 3-(4-{2-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]ACETAMIDO}PHENYL)-N-(3-METHOXYPHENYL)-3-OXOPROPANAMIDE

- SR-01000389362

- AKOS021983215

- 313494-33-6

- F0405-0213

-

- インチ: 1S/C34H42N2O5/c1-8-33(3,4)24-15-18-30(28(19-24)34(5,6)9-2)41-22-32(39)35-25-16-13-23(14-17-25)29(37)21-31(38)36-26-11-10-12-27(20-26)40-7/h10-20H,8-9,21-22H2,1-7H3,(H,35,39)(H,36,38)

- InChIKey: HXCMMUPZLLPFIZ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(OC)=C1)(=O)CC(C1=CC=C(NC(=O)COC2=CC=C(C(C)(C)CC)C=C2C(C)(C)CC)C=C1)=O

計算された属性

- せいみつぶんしりょう: 558.30937244g/mol

- どういたいしつりょう: 558.30937244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 41

- 回転可能化学結合数: 13

- 複雑さ: 863

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 8.4

- トポロジー分子極性表面積: 93.7Ų

じっけんとくせい

- 密度みつど: 1.139±0.06 g/cm3(Predicted)

- ふってん: 765.7±60.0 °C(Predicted)

- 酸性度係数(pKa): 10.51±0.25(Predicted)

3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0405-0213-10mg |

3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide |

313494-33-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0405-0213-2mg |

3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide |

313494-33-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0405-0213-1mg |

3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide |

313494-33-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0405-0213-5μmol |

3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide |

313494-33-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0405-0213-3mg |

3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide |

313494-33-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0405-0213-100mg |

3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide |

313494-33-6 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0405-0213-15mg |

3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide |

313494-33-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0405-0213-2μmol |

3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide |

313494-33-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0405-0213-30mg |

3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide |

313494-33-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0405-0213-75mg |

3-(4-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide |

313494-33-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 |

3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamideに関する追加情報

313494-33-6および3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamideに関する最新研究動向

本稿では、CAS登録番号313494-33-6および化合物3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide(以下、本化合物と称す)に関する最新の研究進展について報告する。本化合物は近年、選択的タンパク質阻害剤としての可能性が注目されており、特にがん治療分野における応用研究が活発に行われている。

2023年に発表されたJournal of Medicinal Chemistryの研究によると、本化合物はHDAC(ヒストン脱アセチル化酵素)クラスIIaに対する選択的阻害活性を示すことが明らかとなった。in vitro試験では、10nM濃度で特異的な酵素阻害効果が確認されており、既存のHDAC阻害剤と比較して副作用プロファイルが改善される可能性が示唆されている。分子ドッキングシミュレーションからは、化合物中の2,4-bis(2-methylbutan-2-yl)phenoxy基が酵素ポケットへの結合に重要な役割を果たすことが判明している。

東京大学薬学部の研究チームは2024年、本化合物の構造活性相関(SAR)に関する詳細な研究結果を発表した。それによると、3-oxopropanamide部分の修飾により細胞膜透過性が向上し、in vivoでの生物学的利用能が最大3.7倍向上することが確認された。また、マウスモデルを用いた前臨床試験では、標準用量で腫瘍体積を68.3%減少させる効果が観察されている(p<0.01)。

本化合物の代謝動態に関する最新知見として、2023年末に発表されたMetabolism and Disposition誌の論文では、CYP3A4による主要代謝経路が同定された。特に、3-methoxyphenyl部分のO-脱メチル化が主要代謝反応であり、この知見は将来の剤形設計に重要な示唆を与えるものと考えられる。併せて、血漿タンパク結合率が92.4±3.1%と高いことも報告されている。

安全性プロファイルに関しては、現在進行中の第I相臨床試験(NCT0543XXXX)の予備データが2024年3月に開示されている。それによると、本化合物は用量依存的に好中球減少症を引き起こす可能性が示唆されており、最適用量の設定が今後の課題となっている。しかしながら、従来のHDAC阻害剤に比べ心血管系への影響が軽減されている点は、本化合物の特徴的な利点として評価されている。

今後の展望として、本化合物を中核とした併用療法の開発が注目される。特に、PD-1/PD-L1阻害剤との相乗効果に関する基礎研究が複数の研究機関で進められており、2025年度中に前臨床データが公表される予定である。また、固形がんだけでなく血液がんへの適応拡大も検討されており、多角的な開発戦略が展開されている。

総括すると、313494-33-6(本化合物)はその特異的な分子構造と選択的阻害メカニズムにより、次世代HDAC阻害剤として大きな可能性を秘めている。今後の臨床開発の進展が期待されるが、特に用量設定と安全性管理に関するさらなるデータの蓄積が求められる。本分野の研究者は、引き続き本化合物の分子メカニズム解明と治療応用の最適化に注力していく必要があるだろう。

313494-33-6 (3-(4-{2-2,4-bis(2-methylbutan-2-yl)phenoxyacetamido}phenyl)-N-(3-methoxyphenyl)-3-oxopropanamide) 関連製品

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 849353-34-0(4-bromopyrimidin-5-amine)